Phenyl 2-methoxyacetate

説明

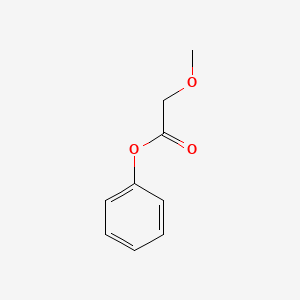

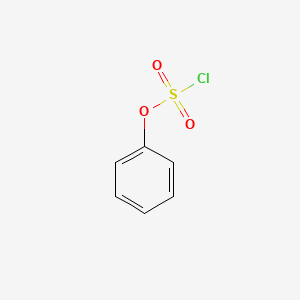

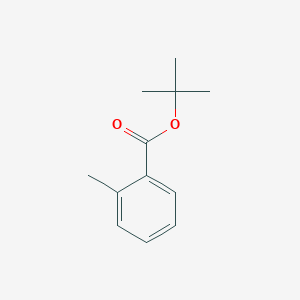

Phenyl 2-methoxyacetate, also known as Phenol, 2-methoxy-, acetate, is a chemical compound with the formula C9H10O3 and a molecular weight of 166.1739 . It is also referred to by other names such as o-Acetoxyanisole, o-Methoxyphenyl acetate, Eucol, Guaiacol acetate, Guaiacyl acetate, 1-Acetoxy-2-methoxybenzene, 2-Methoxyphenyl acetate, o-Anisyl acetate, 2-Acetoxyanisole, NSC 3831, O-Acetylguaiacol, Phenol, 2-methoxy-, 1-acetate, Acetic acid, 2-methoxyphenyl ester, Guaiaol acetate .

Synthesis Analysis

The synthesis of Phenyl 2-methoxyacetate and its derivatives has been a subject of research. A depside derivative, 2-(2-methoxy-2-oxoethyl)phenyl 2-(3,4-dimethoxyphenyl)acetate, was synthesized through a facile approach in high yields . The structure was confirmed by 1H NMR, 13C NMR, ESI mass spectra, elemental analyses, and X-ray single crystal diffraction study .Molecular Structure Analysis

The molecular structure of Phenyl 2-methoxyacetate can be found in the NIST Chemistry WebBook . It is also available as a 2d Mol file .Chemical Reactions Analysis

Phenyl 2-methoxyacetate, being a phenol derivative, is expected to be highly reactive. Phenols are known to be highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .Physical And Chemical Properties Analysis

Phenyl 2-methoxyacetate is a solid at room temperature . It has a molecular weight of 166.18 . The compound is stored in a refrigerator and shipped at room temperature .科学的研究の応用

Enzymatic Kinetic Resolution

Phenyl 2-methoxyacetate and its derivatives have been utilized in enzymatic kinetic resolutions. For example, in the study of the resolution of 2-heptylamine using Novozyme435, methyl methoxyacetate, a derivative of Phenyl 2-methoxyacetate, was employed as an acyl donor. This process resulted in high conversion and optical purity of the resulting product, showcasing the utility of these compounds in chiral separation processes (Sun et al., 2010).

Hypolipidaemic and Antiplatelet Activity

Phenyl 2-methoxyacetate derivatives have been investigated for their potential in treating hyperlipidemia and thrombotic diseases. For instance, phenoxyacetic acid derivatives, including those related to Phenyl 2-methoxyacetate, have shown significant decreases in cholesterol levels and inhibited ADP-induced aggregation in vitro, indicating their promise in treating human hyperlipidemia and thrombotic diseases (Pérez‐Pastén et al., 2006).

Development of Fluorescent Nanomaterials

Derivatives of Phenyl 2-methoxyacetate have been explored for creating fluorescent nanomaterials. In a study, 2-phenyl-benzoxazole derivatives, including those with methoxy substituents, were used to create nanofibers and microcrystals. These compounds exhibited strong blue light emission in the solid state, highlighting their potential in applications requiring fluorescent materials, such as in biological media (Ghodbane et al., 2012).

Synthesis of Ethylzinc Carboxylates

In organometallic chemistry, Phenyl 2-methoxyacetate derivatives have been used in the synthesis of ethylzinc carboxylates. The study by Grala et al. (2015) reports on the diverse structures obtained from reactions involving methoxyacetic acid, illustrating the role of these compounds in synthesizing complex organometallic structures (Grala et al., 2015).

Antimycobacterial Activity

Phenyl 2-methoxyacetate derivatives have been synthesized and tested for their antimycobacterial activity. For instance, a study on pyrazoline derivatives involving 2-methoxy phenoxyacetic acid demonstrated significant activity against Mycobacterium tuberculosis, suggesting their potential in developing new antimycobacterial agents (Ali et al., 2007).

Bonding in Dentistry

In dental materials science, Phenyl 2-methoxyacetate derivatives have been used to enhance bonding to dentin. A study involving 2-methacryloyloxyethyl phenyl phosphoric acid, a derivative, showed improved bonding to dentin surfaces preconditioned with ethylenediaminetetraacetate (EDTA), indicating its potential in dental applications (Miyasaka & Nakabayashi, 2001).

Antifungal Bioactivity

In the field of fungicides, derivatives of Phenyl 2-methoxyacetate have been synthesized and shown to possess potent antifungal activities. Li & Yang (2009) reported that certain methyl 2-methoxyimino derivatives exhibited strong antifungal activities against several pathogenic fungi, highlighting their potential as effective fungicidal agents (Li & Yang, 2009).

Safety and Hazards

Phenyl 2-methoxyacetate is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing vapors and aerosols, and using protective gloves, clothing, and eye/face protection .

将来の方向性

Phenyl 2-methoxyacetate and its derivatives have potential applications in various industries, including plastics, adhesives, and coatings . They also have potential biological activities, including anti-tumor and anti-inflammatory effects . Future research may focus on developing innovative synthetic methods for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens .

特性

IUPAC Name |

phenyl 2-methoxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-11-7-9(10)12-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGKOFFIQZTPRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)OC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337417 | |

| Record name | Phenyl methoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 2-methoxyacetate | |

CAS RN |

16839-92-2 | |

| Record name | Phenyl methoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B3048343.png)

![4-Benzoyl-N-[3-(2-methyl-acryloylamino)-propyl]-benzamide](/img/structure/B3048357.png)

![Bis[4-(glycidyloxy)phenyl] sulfide](/img/structure/B3048358.png)